An In-depth Technical Guide to the Chemical Properties and Structure of Raltegravir-d4
An In-depth Technical Guide to the Chemical Properties and Structure of Raltegravir-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Raltegravir-d4, a deuterated isotopologue of the potent HIV integrase inhibitor, Raltegravir. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, metabolism, and pharmacokinetic studies.
Core Chemical Properties
Raltegravir-d4 is a stable, isotopically labeled form of Raltegravir, primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The incorporation of four deuterium atoms on the fluorophenylmethyl group provides a distinct mass difference from the unlabeled drug, facilitating precise quantification in complex biological matrices.[3]
Quantitative Data Summary
The key chemical and physical properties of Raltegravir-d4 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Name | N-[(4-fluorophenyl-d4)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide | [1] |
| Molecular Formula | C₂₀H₁₇D₄FN₆O₅ | [4][5][6] |
| Molecular Weight | 448.44 g/mol | [4][5][6] |
| CAS Number | 2712343-38-7 | [1][3][4] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in DMSO and Methanol; Insoluble in water | [3][7][8] |
| Purity | Typically >99% deuterated forms (d1-d4) | [1] |
| Storage | Recommended to be stored at -20°C | [2] |
Chemical Structure
Raltegravir-d4 possesses the same core structure as Raltegravir, a complex molecule featuring a pyrimidinone core linked to a 1,3,4-oxadiazole moiety and a fluorobenzyl group. The key distinction lies in the isotopic labeling, where four hydrogen atoms on the phenyl ring of the fluorobenzyl group are replaced with deuterium atoms.
Structural Representations:
-
SMILES: O=C(NC(C)(C)C1=NC(C(NCC2=C([2H])C([2H])=C(F)C([2H])=C2[2H])=O)=C(O)C(N1C)=O)C3=NN=C(C)O3[1][3]
-
InChI: InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)/i5D,6D,7D,8D[3]
Experimental Protocols
This section details the methodologies for the synthesis and analysis of Raltegravir-d4, compiled from various sources.
Synthesis of Raltegravir-d4
The synthesis of Raltegravir-d4 follows the established synthetic routes for Raltegravir, with the crucial modification of using a deuterated starting material, specifically 4-fluorobenzylamine-d4. A general synthetic scheme is outlined below.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of Raltegravir-d4.
Detailed Steps (based on analogous Raltegravir synthesis):
-
Formation of the Oxadiazole Amide Intermediate: 2-Amino-2-methylpropanenitrile is reacted with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride in the presence of a base to form N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide.
-
Formation of the Amidoxime: The resulting intermediate is then treated with hydroxylamine to yield the corresponding amidoxime.
-
Construction of the Pyrimidinone Ring: The amidoxime undergoes a cyclization reaction with dimethyl acetylenedicarboxylate to form the central hydroxypyrimidinone core of the molecule.
-
Amidation with Deuterated Benzylamine: The hydroxypyrimidinone intermediate is then amidated with 4-fluorobenzylamine-d4. This is the key step where the deuterium label is introduced.
-
N-Methylation: The final step involves the selective N-methylation of the pyrimidinone ring to yield Raltegravir-d4.
Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may vary and should be optimized based on laboratory-specific procedures and available literature.
Quantification by LC-MS/MS
Raltegravir-d4 is an ideal internal standard for the quantification of Raltegravir in biological samples. The following outlines a typical LC-MS/MS methodology.
Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing Raltegravir-d4 as the internal standard.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Parameters:
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A linear gradient from 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Raltegravir: m/z 445.1 → 109.1Raltegravir-d4: m/z 449.1 → 113.1 |
Mechanism of Action and Metabolic Pathway
HIV Integrase Inhibition
Raltegravir functions as an integrase strand transfer inhibitor (INSTI).[9] It specifically targets the HIV-1 integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome.[10] By inhibiting this step, Raltegravir effectively blocks HIV replication.[9]
Caption: Raltegravir's mechanism of action within the HIV replication cycle.
Metabolic Pathway
The primary metabolic pathway for Raltegravir is glucuronidation, a phase II metabolic reaction catalyzed by the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme. This process converts Raltegravir into a more water-soluble glucuronide conjugate, which is then eliminated from the body.
Caption: The metabolic pathway of Raltegravir via glucuronidation.
This technical guide provides a foundational understanding of Raltegravir-d4. For further in-depth information, researchers are encouraged to consult the cited literature and relevant scientific databases.
References
- 1. asianpubs.org [asianpubs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. US10259778B2 - Process for the preparation of raltegravir - Google Patents [patents.google.com]
- 4. WO2013098854A2 - Synthesis of raltegravir - Google Patents [patents.google.com]
- 5. Appendix A: Pediatric Antiretroviral Drug Information - Raltegravir | NIH [clinicalinfo.hiv.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
